REACTION_CXSMILES
|
[NH:1]([CH:8]([CH3:23])[C:9]([NH:11][C:12]1[CH:17]=[CH:16][C:15]([S:18](=[O:21])(=[O:20])[NH2:19])=[CH:14][C:13]=1[Cl:22])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:24]=O>C(O)C>[CH3:23][CH:8]1[N:1]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:24][N:11]([C:12]2[CH:17]=[CH:16][C:15]([S:18](=[O:21])(=[O:20])[NH2:19])=[CH:14][C:13]=2[Cl:22])[C:9]1=[O:10]
|
Name
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2-Anilino-N-(2-chloro-4-sulfamoylphenyl)-propionamide
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Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
N(C1=CC=CC=C1)C(C(=O)NC1=C(C=C(C=C1)S(N)(=O)=O)Cl)C
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to yield 1.8 g, m.p. 202°C
|
Name
|
|
Type
|
|
Smiles
|
CC1C(N(CN1C1=CC=CC=C1)C1=C(C=C(C=C1)S(N)(=O)=O)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |